Quinolizidine

Overview

Description

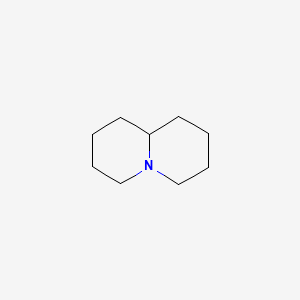

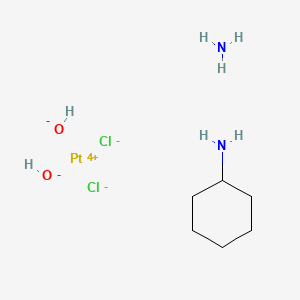

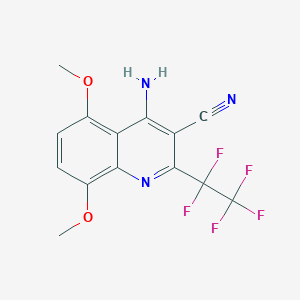

Quinolizidine, also known as norlupinane or octahydro-2H-quinolizine, is a nitrogen-containing heterocyclic compound . Some alkaloids, such as cytisine and sparteine, are derivatives of this compound . This compound alkaloids can be found in Nymphaea lotus and other species in the family Nymphaeaceae .

Synthesis Analysis

The biosynthesis of this compound Alkaloids (QAs) in lupins is not fully understood, with only the first two pathway enzymes having been discovered so far . The biosynthesis involves several steps, including the conversion of L-Lys to cadaverine, the dimerization of Δ1-piperideine, and the formation of the this compound intermediate .Molecular Structure Analysis

This compound is a tetracyclic compound, and its structure includes a nitrogen atom . The structure of this compound is the basis for the structures of many other alkaloids, including cytisine and sparteine .Chemical Reactions Analysis

The chemical reactions involved in the biosynthesis of this compound are complex and involve several steps . These steps include the conversion of L-Lys to cadaverine, the formation of Δ1-piperideine, and the dimerization of Δ1-piperideine to form the this compound intermediate .Physical And Chemical Properties Analysis

This compound has a chemical formula of C9H17N and a molar mass of 139.24 . It is a nitrogen-containing heterocyclic compound . More detailed physical and chemical properties would require specific experimental data.Scientific Research Applications

Chemical Ecology

Quinolizidine alkaloids, including this compound (QAs), play a significant role in chemical ecology. Plants produce these alkaloids primarily for defense against herbivores. Some insects, such as aphids, moths, and beetles, have developed tolerance to these alkaloids, using them for their own defense against predators. In some cases, these alkaloids are even used as precursors for pheromones in moths, offering a unique adaptation and ecological function (Wink, 2018).

Pharmacological Activities

This compound alkaloids from Sophora alopecuroides Linn have been extensively researched due to their unique structures and various pharmacological activities. These alkaloids, including matrine, oxymatrine, sophoridine, sophocarpine, and aloperine, exhibit activities like anti-cancer, anti-inflammation, anti-fibrosis, anti-virus, and anti-arrhythmia (Li et al., 2019). Another review highlights the pharmacological effects and diversity of this compound alkaloids in Sophora plants, emphasizing their potential in medicinal and raw material applications (Wang et al., 2019).

Bioactivity and Asymmetric Synthesis

Corynantheine alkaloids, which include the indole[2,3-a]-quinolizidine motif, are noted for their broad bioactivity profile. These include analgesic, anti-inflammatory, antihypertensive, and antiarrhythmic activities, among others. The development of novel synthetic strategies for these alkaloids has been a focus in academia and life science industries due to their potential therapeutic applications (Pérez et al., 2015).

Seed Predator Defense

In a study on Ormosia arborea seeds, this compound alkaloids were found to inhibit predation by rodents but did not affect their hoarding behavior. This suggests that these alkaloids can effectively protect seeds against predators without hindering seed dispersal (Guimarães et al., 2003).

Source and Biological Activities

The review by Yang Yan (2001) discusses the sources and various biological activities of indolizidine and this compound alkaloids, highlighting their significance in both terrestrial and marine ecosystems. The review also notes that some of these alkaloids were in phase I clinical trials at the time, reflecting their potential in drug development (Yang, 2001).

Mechanism of Action

Safety and Hazards

Future Directions

The biosynthesis of QAs is not fully understood, and future research will likely focus on elucidating the biosynthetic pathway, including the identification and characterization of the missing pathway enzymes . This will contribute to the full understanding of the QA pathway and could lead to the development of higher-value lupin crops .

properties

IUPAC Name |

2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N/c1-3-7-10-8-4-2-6-9(10)5-1/h9H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPZHJUSICYOIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCCC2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90964203 | |

| Record name | Quinolizidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

493-10-7 | |

| Record name | Quinolizidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=493-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinolizidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinolizidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90964203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUINOLIZIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6O58HOW33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(2-Oxo-2-phenylethyl)-6-phenyl-3,5,6,7-tetrahydro-2h-imidazo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B1214007.png)

![1-Hydroxybenz[a]anthracene](/img/structure/B1214010.png)

![3-Methyl-6-(1-pyrrolidinyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1214016.png)

![N-[anilino(sulfanylidene)methyl]-5-bromo-2-furancarboxamide](/img/structure/B1214021.png)

![4-tert-butyl-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B1214029.png)